BAY 2666605

Description

Properties

CAS No. |

2275774-60-0 |

|---|---|

Molecular Formula |

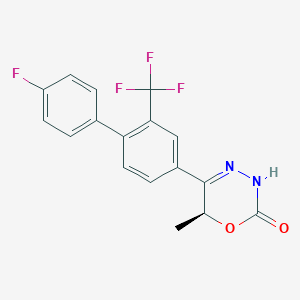

C17H12F4N2O2 |

Molecular Weight |

352.28 g/mol |

IUPAC Name |

(6S)-5-[4-(4-fluorophenyl)-3-(trifluoromethyl)phenyl]-6-methyl-3,6-dihydro-1,3,4-oxadiazin-2-one |

InChI |

InChI=1S/C17H12F4N2O2/c1-9-15(22-23-16(24)25-9)11-4-7-13(14(8-11)17(19,20)21)10-2-5-12(18)6-3-10/h2-9H,1H3,(H,23,24)/t9-/m0/s1 |

InChI Key |

JNTJTCXFIXNXDV-VIFPVBQESA-N |

Isomeric SMILES |

C[C@H]1C(=NNC(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F |

Canonical SMILES |

CC1C(=NNC(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling BAY 2666605: A Technical Guide to a Novel Molecular Glue Targeting PDE3A and SLFN12

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a molecular glue, inducing a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This interaction triggers a unique cytotoxic mechanism in cancer cells co-expressing both proteins, representing a promising therapeutic strategy.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its characterization.

Mechanism of Action: A Neomorphic Function Leading to Cancer Cell Death

Unlike conventional inhibitors, this compound and its precursors, known as velcrins, induce a neomorphic or gain-of-function effect on PDE3A.[4] The binding of this compound to the catalytic pocket of PDE3A creates a novel surface that promotes the recruitment and binding of SLFN12, forming a stable ternary complex. This induced proximity is central to the molecule's cytotoxic effect.

The formation of the PDE3A-SLFN12 complex stimulates the latent ribonuclease (RNase) activity of SLFN12. Activated SLFN12 then proceeds to cleave a specific transfer RNA, tRNA-Leu-TAA. The depletion of this tRNA leads to ribosome stalling at TTA codons, resulting in a global inhibition of protein synthesis and ultimately, cancer cell death through apoptosis. This cytotoxic activity is independent of the canonical phosphodiesterase inhibitory function of PDE3A.

Figure 1: Signaling pathway of this compound-induced cytotoxicity.

Development and Preclinical Activity of this compound

This compound was developed through the optimization of earlier tool compounds, such as DNMDP and BRD9500. The optimization aimed to enhance metabolic stability and reduce the inhibition of PDE3A's enzymatic activity to mitigate potential cardiotoxic effects, while maintaining potent cytotoxic activity.

Preclinical studies demonstrated that this compound exhibits nanomolar antiproliferative activity in cancer cell lines co-expressing PDE3A and SLFN12. In vivo, this compound showed significant antitumor efficacy in various patient-derived xenograft (PDX) models, including melanoma, sarcoma, and ovarian cancer. Notably, the compound also demonstrated excellent brain penetration, suggesting its potential for treating glioblastoma.

Quantitative Preclinical Data

| Compound | EC50 (Complex Induction) | IC50 (Cytotoxicity) | PDE3A IC50 | PDE3B IC50 | Reference |

| This compound | 7 nM | 1 nM (in most sensitive cell lines) | 87 nM | 50 nM | |

| DNMDP | Not Reported | Potent | Potent PDE3 inhibitor | Not Reported | |

| BRD9500 | Not Reported | Potent | Strong PDE3 inhibitor | Not Reported |

Clinical Trial and On-Target Toxicity

A first-in-human, Phase I clinical trial (NCT04809805) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors co-expressing PDE3A and SLFN12. However, the trial was terminated due to severe, on-target thrombocytopenia (a significant decrease in platelet count) in treated patients. This adverse effect was attributed to the high expression of PDE3A in platelets and the inhibitory effect of this compound on megakaryocyte maturation, the precursor cells to platelets. Despite the optimization to reduce PDE3A enzymatic inhibition, the molecular glue-induced mechanism still led to this on-target toxicity, precluding the establishment of a therapeutic window.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interaction

This protocol details the procedure to verify the this compound-induced interaction between PDE3A and SLFN12 in a cellular context.

Materials:

-

Cancer cell line co-expressing PDE3A and SLFN12 (e.g., HeLa, SK-MEL-3)

-

This compound

-

DMSO (vehicle control)

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)

-

Anti-PDE3A antibody for immunoprecipitation

-

Anti-SLFN12 antibody for Western blotting

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Plate PDE3A and SLFN12 co-expressing cells and allow them to adhere overnight. Treat the cells with this compound (e.g., 1 µM) or DMSO for a specified duration (e.g., 4-8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Co-IP Lysis/Wash Buffer on ice for 30 minutes.

-

Lysate Preparation: Scrape the cells and centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Immunoprecipitation: Incubate the cleared lysate with an anti-PDE3A antibody for 2 hours to overnight at 4°C with gentle rotation.

-

Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with Co-IP Lysis/Wash Buffer.

-

Elution: Elute the protein complexes from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-SLFN12 antibody to detect the co-immunoprecipitated protein. An input control should be run to confirm the presence of both proteins in the cell lysate.

Figure 2: Experimental workflow for Co-Immunoprecipitation.

In Vitro RNase Activity Assay

This protocol outlines a method to measure the this compound-dependent activation of SLFN12's RNase activity in the presence of PDE3A.

Materials:

-

Recombinant human PDE3A and SLFN12 proteins

-

This compound

-

DMSO (vehicle control)

-

Trequinsin (negative control PDE3 inhibitor that does not induce the complex)

-

Total RNA or a specific tRNA substrate (e.g., tRNA-Leu-TAA)

-

RNase Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 20 mM KCl, 4 mM MgCl2, 2 mM DTT)

-

RNA loading dye

-

Agarose gel and electrophoresis equipment

-

RNA visualization stain (e.g., SYBR Gold)

Procedure:

-

Complex Formation: In a microcentrifuge tube, incubate recombinant PDE3A and SLFN12 proteins (e.g., 0.25 µM each) with this compound (e.g., 10 µM), DMSO, or trequinsin at room temperature for 30 minutes.

-

RNase Reaction: Add the RNA substrate to the protein-compound mixture and incubate at 37°C for 30-60 minutes.

-

Reaction Quenching: Stop the reaction by adding an RNA loading dye containing a denaturing agent (e.g., formamide).

-

Gel Electrophoresis: Analyze the RNA degradation by running the samples on a denaturing agarose gel.

-

Visualization: Stain the gel with an RNA-specific dye and visualize the RNA bands under UV light. A decrease in the integrity of the RNA substrate in the presence of this compound, PDE3A, and SLFN12 indicates enhanced RNase activity.

Cellular Viability (MTT) Assay

This protocol describes a colorimetric assay to determine the cytotoxic effect of this compound on cancer cells.

Materials:

-

PDE3A/SLFN12 co-expressing cancer cell line

-

Complete cell culture medium

-

This compound (in various concentrations)

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a DMSO control for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Conclusion

This compound is a potent and selective molecular glue that exemplifies a novel therapeutic modality in oncology. Its mechanism of action, involving the induced proximity and subsequent activation of SLFN12's RNase activity, highlights the potential of targeting protein-protein interactions in cancer therapy. While the clinical development of this compound was halted due to on-target toxicity, the insights gained from its study provide a valuable foundation for the future development of molecular glues with improved therapeutic windows. The experimental protocols detailed herein offer a robust framework for the continued investigation and discovery of novel molecular glue therapeutics.

References

Preclinical Pharmacology and Toxicology of BAY 2666605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2666605 is a first-in-class, orally bioavailable small molecule that acts as a molecular glue, inducing the formation of a stable complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action leads to the activation of SLFN12's latent RNase activity, resulting in cancer cell death.[3][4] Developed through a collaboration between the Broad Institute and Bayer Pharmaceuticals, this compound has demonstrated potent anti-tumor activity in preclinical models of various solid tumors, including melanoma, sarcoma, ovarian cancer, and glioblastoma, particularly in cancers co-expressing high levels of both PDE3A and SLFN12.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Introduction

Targeted therapies have revolutionized cancer treatment, but often rely on inhibiting enzymatic functions or blocking signaling pathways driven by genetic alterations in cancer cells. This compound represents a paradigm shift, employing a "gain-of-function" mechanism. It is part of a new class of molecules termed "velcrins," which induce proximity between two proteins that do not normally interact, leading to a novel biological activity. The precursor to this compound, DNMDP, was identified in a phenotypic screen of cancer cell lines, where its cytotoxic effect correlated with high PDE3A expression. Subsequent research elucidated that this effect is independent of PDE3A's phosphodiesterase activity and instead requires the recruitment of SLFN12.

Mechanism of Action

This compound functions by binding to PDE3A and inducing a conformational change that creates a novel interface for SLFN12 to bind, forming a stable ternary complex. This proximity-induced interaction allosterically activates the latent RNase domain of SLFN12. The activated SLFN12 then cleaves specific transfer RNAs (tRNAs), leading to ribosome stalling, inhibition of protein synthesis, and ultimately, apoptosis in cancer cells. The cytotoxic activity of this compound is therefore contingent on the co-expression of both PDE3A and SLFN12, which serve as predictive biomarkers for sensitivity.

Figure 1: Mechanism of Action of this compound.

Preclinical Pharmacology

In Vitro Activity

This compound is a potent inducer of the PDE3A-SLFN12 complex and exhibits strong cytotoxic activity in sensitive cancer cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| Complex Induction (EC50) | 7 nM | Not specified | |

| Cytotoxicity (IC50) | 1 nM | Most sensitive cell lines |

Experimental Protocol: Cell Viability Assay

-

Cell Lines: A panel of genomically characterized cancer cell lines were used.

-

Treatment: Cells were treated with a dose-response curve of this compound.

-

Assay: Cell viability was assessed after a 72-hour incubation period using a standard method such as CellTiter-Glo®.

-

Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

| Cancer Model | Dosing | Outcome | Reference |

| Melanoma PDX | 10 mg/kg, p.o., BID | Tumor regression | |

| Sarcoma PDX | Not specified | Tumor growth inhibition | |

| Ovarian Cancer PDX | Not specified | Tumor growth inhibition | |

| Glioblastoma (orthotopic) | Not specified | Significant impact on survival |

Experimental Protocol: Xenograft Efficacy Studies

Figure 2: General workflow for in vivo xenograft studies.

-

Animal Models: Immunocompromised mice (e.g., nude or NSG mice) were used.

-

Tumor Implantation: Cancer cell lines or patient-derived tumor fragments were implanted subcutaneously or orthotopically.

-

Treatment: Once tumors reached a specified size, mice were randomized into treatment and vehicle control groups. This compound was administered orally (p.o.) twice daily (BID).

-

Endpoints: Tumor volume was measured regularly, and animal body weight was monitored as a general measure of toxicity. For survival studies, the time to a pre-defined endpoint (e.g., tumor size limit, morbidity) was recorded.

Pharmacokinetics

This compound exhibits excellent brain penetration, making it a promising candidate for treating brain tumors like glioblastoma. In preclinical studies, it was shown to cross the blood-brain barrier. The first-in-human study revealed a long half-life of over 360 hours in patients.

Preclinical Toxicology

Detailed preclinical toxicology reports for this compound are not extensively available in the public domain. However, existing literature indicates the following:

-

In Vivo Tolerability: In mouse xenograft studies, this compound was reported to be well-tolerated at efficacious doses.

-

On-Target Toxicity: The first-in-human clinical trial (NCT04809805) was terminated due to dose-limiting toxicity, specifically grade 3-4 thrombocytopenia (low platelet count). This was determined to be an on-target effect, as platelets express high levels of PDE3A.

-

Species-Specific Toxicity: The thrombocytopenia observed in humans was not predicted by preclinical animal models. This is attributed to the fact that there is no murine ortholog of SLFN12, and the monkey SLFN12 protein differs from the human version in the PDE3A-interacting region.

Experimental Protocol: Ex Vivo Megakaryocyte Assay

To investigate the mechanism of thrombocytopenia, an ex vivo assay using human cells was conducted.

-

Cell Source: Human bone marrow-derived CD34+ cells.

-

Culture: Cells were cultured in the presence of thrombopoietin and stem cell factor to induce differentiation into megakaryocytes (platelet precursors).

-

Treatment: this compound was added to the cultures.

-

Endpoint: The formation of colony-forming units of megakaryocytes was measured. This assay demonstrated a dose-dependent inhibitory effect of this compound on megakaryocyte formation, consistent with the clinical findings.

Summary and Future Directions

This compound is a pioneering molecule that validates the novel therapeutic concept of molecular glues for cancer therapy. Its potent and selective activity against tumors co-expressing PDE3A and SLFN12 highlights the potential of this approach. The significant preclinical efficacy, including in difficult-to-treat cancers like glioblastoma, is promising.

The primary challenge for the clinical development of this compound is the on-target thrombocytopenia. This underscores the importance of carefully considering the expression of target proteins in healthy tissues and the limitations of preclinical models for predicting certain human toxicities. Future research may focus on developing next-generation PDE3A-SLFN12 molecular glues with an improved therapeutic window, potentially through tissue-specific targeting or modifications that reduce the effect on platelets while preserving anti-tumor activity. The exploration of alternative dosing schedules was considered but not predicted to ameliorate the thrombocytopenia due to the compound's pharmacokinetic profile and the high expression of the target in platelets. Despite the clinical setback, the preclinical data for this compound provides a strong foundation and a valuable case study for the continued development of induced-proximity medicines.

References

- 1. Discovery of this compound, a Molecular Glue for PDE3A and SLFN12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metastatic melanoma and other solid tumors | Study 20733 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 3. Velcrin molecular glues induce apoptosis in glioblastomas with high PDE3A and SLFN12 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to BAY 2666605: A Molecular Glue Inducing SLFN12 RNase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2666605 is a first-in-class, orally bioavailable small molecule that functions as a "molecular glue," inducing a novel protein-protein interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This ternary complex formation unleashes the latent ribonuclease (RNase) activity of SLFN12, leading to specific cleavage of transfer RNA (tRNA) and subsequent cancer cell death.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a summary of clinical findings. The information presented is intended to be a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction: The Emergence of a Novel Anti-cancer Strategy

The discovery of this compound originated from a phenotypic screen for compounds exhibiting selective cytotoxicity against cancer cell lines.[2] The initial hit, DNMDP, was found to be effective in a subset of cancer cells, and subsequent chemogenomic profiling revealed that sensitivity to the compound correlated with high expression of both PDE3A and SLFN12. This led to the development of a new class of anti-cancer agents known as "velcrins," which act as molecular glues to induce the formation of the PDE3A-SLFN12 complex.

This compound was optimized from earlier analogues, such as DNMDP and BRD9500, with the goal of increasing metabolic stability and reducing the inhibition of PDE3A's native phosphodiesterase activity to minimize potential off-target effects. Preclinical studies demonstrated potent and selective anti-tumor activity in cancer models with co-expression of the PDE3A and SLFN12 biomarkers. However, a first-in-human Phase I clinical trial (NCT04809805) was terminated due to on-target thrombocytopenia, highlighting the challenges in translating this novel mechanism into a safe and effective therapy.

Mechanism of Action: A Step-by-Step Pathway to Cytotoxicity

The cytotoxic effect of this compound is not mediated by the inhibition of PDE3A's enzymatic activity but rather through a gain-of-function mechanism involving SLFN12. The key steps in the signaling pathway are as follows:

-

Molecular Glue-Induced Complex Formation: this compound binds to PDE3A, inducing a conformational change that creates a binding surface for SLFN12. This results in the formation of a stable ternary complex: PDE3A-BAY 2666605-SLFN12.

-

Activation of SLFN12 RNase Activity: The formation of this complex triggers the latent endoribonuclease activity of SLFN12.

-

Specific tRNA Cleavage: Activated SLFN12 specifically cleaves the acceptor stem of tRNA-Leu carrying the TAA anticodon (tRNA-Leu-TAA).

-

Ribosomal Pausing and Inhibition of Protein Synthesis: The depletion of tRNA-Leu-TAA leads to the stalling of ribosomes at TTA codons on messenger RNA (mRNA), resulting in a global inhibition of protein synthesis.

-

Induction of Apoptosis: The disruption of protein synthesis and the resulting cellular stress ultimately trigger programmed cell death (apoptosis) in cancer cells.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursors from preclinical studies.

Table 1: In Vitro Activity of this compound and Precursors

| Compound | Cell Line | Assay Type | EC50 (nM) | IC50 (nM) | Notes | Reference |

| This compound | IGR37 (Melanoma) | Cell Viability | 3.1 | |||

| BRD9500 | SK-MEL-3 (Melanoma) | Cell Viability | 1 | |||

| HeLa | Cell Viability | 1.6 | ||||

| PDE3A | PDE Inhibition | 10 | ||||

| PDE3B | PDE Inhibition | 27 | ||||

| DNMDP | NCI-H1563, NCI-H2122 (Lung Adenocarcinoma), HeLa | Cell Viability | 10 - 100 | |||

| A549, MCF7, PC3 | Cell Viability | > 1000 | ||||

| PDE3A/B | PDE Inhibition | ~100 | At 100 nM, also weakly inhibits PDE10. |

EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cancer Type | Dosing | Outcome | Reference |

| Cell-derived xenograft (CDX) | Melanoma (IGR37) | Oral, twice daily | Significant and dose-dependent inhibition of tumor growth. | |

| Patient-derived xenograft (PDX) | Melanoma | 10 mg/kg, oral, twice daily | Tumor regression in 5 out of 6 biomarker-positive models. | |

| Patient-derived xenograft (PDX) | Glioblastoma | Not specified | Tumor regression in subcutaneous models. | |

| Orthotopic xenograft | Glioblastoma (GB1) | Not specified | Crosses the blood-brain barrier and elicits full tumor regression. |

Table 3: Phase I Clinical Trial (NCT04809805) Summary

| Parameter | Details | Reference |

| Patient Population | Adults with advanced solid tumors co-expressing SLFN12 and PDE3A. | |

| Starting Dose | 5 mg once daily, orally. | |

| Key Adverse Event | Grade 3 to 4 thrombocytopenia in 3 out of 5 treated patients. | |

| Maximum Tolerated Dose (MTD) | Not established. | |

| Clinical Response | No objective responses observed. | |

| Trial Status | Terminated. |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell Viability Assays

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

General Protocol:

-

Cancer cell lines with varying levels of PDE3A and SLFN12 expression (e.g., HeLa, SK-MEL-3, A549) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as WST-8 or a luciferase-based assay that measures ATP content.

-

The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

-

To confirm the on-target effect, the assay can be repeated in the presence of a potent PDE3 inhibitor like trequinsin, which should rescue the cytotoxic effect of this compound. Additionally, isogenic cell lines with CRISPR-Cas9 mediated knockout of PDE3A or SLFN12 can be used to demonstrate that the cytotoxicity is dependent on both proteins.

-

PDE3A-SLFN12 Complex Formation Assay (Co-immunoprecipitation)

-

Objective: To demonstrate that this compound induces the interaction between PDE3A and SLFN12 in cells.

-

General Protocol:

-

HeLa cells, which endogenously express both PDE3A and SLFN12, are treated with this compound or a vehicle control for a specified time (e.g., 8 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The cell lysate is incubated with an antibody against PDE3A, which is coupled to magnetic or agarose beads.

-

The beads are washed to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted from the beads and resolved by SDS-PAGE.

-

The presence of co-immunoprecipitated SLFN12 is detected by Western blotting using an antibody against SLFN12. An increased amount of SLFN12 in the this compound-treated sample compared to the control indicates induced complex formation.

-

In Vitro SLFN12 RNase Activity Assay

-

Objective: To directly measure the RNase activity of SLFN12 and its induction by the PDE3A-BAY 2666605 complex.

-

General Protocol:

-

Purified recombinant SLFN12 protein is incubated with a substrate, such as total human ribosomal RNA (rRNA).

-

To test for induction of activity, purified PDE3A is also included in the reaction, with either this compound or a vehicle control.

-

The reaction is incubated at 37°C for a defined period (e.g., 40 minutes).

-

The reaction is stopped, and the RNA is analyzed by denaturing agarose gel electrophoresis.

-

Cleavage of the rRNA by active SLFN12 will result in the disappearance of the intact 28S and 18S rRNA bands and the appearance of smaller RNA fragments. The extent of cleavage can be quantified using densitometry.

-

Experimental Workflow Diagram

References

The BAY 2666605-Induced PDE3A-SLFN12 Complex: A Novel Mechanism for Targeted Apoptosis in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism underpinning the anticancer activity of BAY 2666605, a first-in-class PDE3A-SLFN12 complex inducer. We will delve into the formation and function of the PDE3A-SLFN12 complex, its role in inducing apoptosis, and the experimental methodologies used to elucidate this pathway. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Introduction: A New Paradigm in Targeted Cancer Therapy

This compound is an orally bioavailable small molecule that represents a novel class of anticancer agents known as "molecular glues" or "velcrins".[1][2] Unlike traditional inhibitors that block the enzymatic activity of a target protein, this compound induces the formation of a stable complex between two proteins that do not normally interact: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][3] This induced-proximity mechanism triggers a unique cytotoxic response in cancer cells that co-express both PDE3A and SLFN12, leading to programmed cell death, or apoptosis.[4]

The therapeutic potential of this approach lies in its high degree of specificity. The cytotoxic effect of this compound is contingent on the presence of both PDE3A and SLFN12, making it a targeted therapy for cancers with this specific biomarker profile. Preclinical studies have demonstrated potent antitumor activity in various cancer models, including melanoma, glioblastoma, sarcoma, and ovarian cancer, where co-expression of PDE3A and SLFN12 is prevalent.

The Molecular Mechanism of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-step process initiated by the formation of the PDE3A-SLFN12 complex. This event unleashes the latent cytotoxic activity of SLFN12, culminating in global protein synthesis inhibition and cell death.

The Key Players: PDE3A and SLFN12

-

Phosphodiesterase 3A (PDE3A): A member of the phosphodiesterase family of enzymes that are involved in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While this compound does bind to the catalytic pocket of PDE3A, its primary mechanism of action is not the inhibition of PDE3A's enzymatic activity. Instead, this binding event creates a new molecular surface that facilitates the recruitment of SLFN12.

-

Schlafen Family Member 12 (SLFN12): A poorly characterized protein prior to the discovery of its role in this pathway. It is now understood to be a ribonuclease, an enzyme that can cleave RNA. In the absence of a molecular glue like this compound, the ribonuclease activity of SLFN12 is dormant.

The Signaling Pathway of this compound-Induced Apoptosis

The binding of this compound to PDE3A initiates a cascade of events leading to apoptosis. This pathway is independent of PDE3A's phosphodiesterase activity and represents a gain-of-function mechanism.

The key steps are as follows:

-

Complex Formation: this compound binds to the catalytic pocket of PDE3A, inducing a conformational change.

-

SLFN12 Recruitment: The this compound-bound PDE3A now presents a surface that is recognized by and binds to SLFN12, forming a stable PDE3A-SLFN12 complex.

-

Activation of SLFN12 Ribonuclease Activity: The formation of the complex stimulates the latent ribonuclease activity of SLFN12.

-

tRNA Cleavage: Activated SLFN12 specifically cleaves tRNA-Leu-TAA, a transfer RNA responsible for carrying the amino acid leucine to the ribosome during protein synthesis.

-

Ribosome Stalling and Inhibition of Protein Synthesis: The depletion of tRNA-Leu-TAA leads to the stalling of ribosomes on messenger RNA (mRNA) at codons corresponding to leucine. This results in a global inhibition of protein synthesis.

-

Induction of Apoptosis: The widespread disruption of protein synthesis triggers the intrinsic apoptotic pathway, leading to cancer cell death. This is supported by the observed downregulation of the anti-apoptotic protein MCL-1 in response to this compound treatment.

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on the Activity of this compound

The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency and efficacy. The following tables summarize key quantitative findings from the literature.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (PDE3A Inhibition) | 87 nM | Recombinant Human PDE3A | |

| IC50 (PDE3B Inhibition) | 50 nM | Recombinant Human PDE3B | |

| Antiproliferative Activity | Low nanomolar IC50s | Glioblastoma cell lines | |

| Apoptosis Induction | Substantial induction at 100 nM | GB1 glioblastoma cells | |

| Protein Synthesis Inhibition | Significant reduction with 1 µM | Velcrin-sensitive glioblastoma cells |

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Melanoma Xenograft | Not specified | Antitumor efficacy | |

| Glioblastoma Xenograft | Not specified | Antitumor efficacy | |

| Melanoma Patient-Derived Xenograft (PDX) | Not specified | Antitumor efficacy | |

| Sarcoma Patient-Derived Xenograft (PDX) | Not specified | Antitumor efficacy | |

| Ovarian Cancer Patient-Derived Xenograft (PDX) | Not specified | Antitumor efficacy | |

| Murine Xenotransplantation Models | 5 mg/kg; p.o; twice daily | Anti-tumor efficacy |

Experimental Protocols for Studying the PDE3A-SLFN12 Complex

The elucidation of the this compound mechanism of action has relied on a variety of sophisticated experimental techniques. Below are representative protocols for key experiments.

Co-Immunoprecipitation to Demonstrate PDE3A-SLFN12 Interaction

This protocol is designed to verify the this compound-induced interaction between PDE3A and SLFN12 in cultured cells.

-

Cell Culture and Treatment:

-

Culture cancer cells co-expressing PDE3A and SLFN12 (e.g., specific melanoma or glioblastoma cell lines) in appropriate media.

-

Treat cells with this compound at a predetermined effective concentration (e.g., 100 nM - 1 µM) or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against either PDE3A or SLFN12 overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both PDE3A and SLFN12.

-

Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands. An increased band intensity for the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates an induced interaction.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24-72 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

-

References

Unraveling the Antineoplastic Potential of BAY 2666605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2666605 is a first-in-class, orally bioavailable small molecule that has demonstrated notable antineoplastic activity in preclinical models. It functions as a "molecular glue," inducing the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2] This novel mechanism of action, independent of PDE3A's enzymatic activity, triggers a cascade of events culminating in cancer cell death.[3] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and clinical findings for this compound, intended to inform ongoing research and drug development efforts in oncology.

Introduction

Targeted cancer therapies have revolutionized the treatment landscape by exploiting specific molecular vulnerabilities within cancer cells. This compound represents a novel therapeutic strategy that operates through a gain-of-function mechanism. By inducing a neomorphic interaction between PDE3A and SLFN12, this compound activates the latent RNase function of SLFN12, leading to selective cytotoxicity in cancer cells co-expressing both proteins. Preclinical studies have shown promising activity in a range of solid tumors, including melanoma, glioblastoma, sarcoma, and ovarian cancer, particularly in models with high PDE3A and SLFN12 expression. However, a first-in-human Phase I clinical trial was prematurely terminated due to dose-limiting toxicity, specifically severe thrombocytopenia. This guide will delve into the technical details of this compound's pharmacology, mechanism, and the clinical insights gained, providing a valuable resource for the scientific community.

Preclinical Antineoplastic Activity

This compound has demonstrated potent and selective cytotoxic activity in preclinical cancer models. Its efficacy is contingent on the co-expression of its two target proteins, PDE3A and SLFN12.

In Vitro Efficacy

The compound has shown nanomolar potency in various cancer cell lines. The cytotoxic effect is characterized by the induction of apoptosis and inhibition of cell proliferation.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Context | Reference |

| IC50 | 1 nM | Most sensitive cancer cell lines | |

| IC50 (PDE3A) | 87 nM | Biochemical assay | |

| IC50 (PDE3B) | 50 nM | Biochemical assay | |

| EC50 | 7 nM | Complex induction | |

| EC50 (HeLa) | 1.3 nM | Cytotoxicity (MTT assay) |

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and regression in various cancer types.

Table 2: In Vivo Activity of this compound

| Tumor Model | Dosing Regimen | Observed Effect | Reference |

| Melanoma PDX | 10 mg/kg, p.o., BID | Consistent tumor regression | |

| Sarcoma PDX | Not specified | Tumor growth inhibition | |

| Ovarian Cancer PDX | Not specified | Tumor growth inhibition | |

| Glioblastoma PDX (subcutaneous) | Not specified | Tumor regression | |

| Glioblastoma Orthotopic Xenograft (GB1 cells) | Not specified | Full tumor regression |

Mechanism of Action

This compound's unique mechanism of action sets it apart from conventional anticancer agents. It acts as a molecular glue, inducing proximity and a stable complex formation between PDE3A and SLFN12.

Caption: Mechanism of action of this compound.

This complex formation allosterically activates the latent endoribonuclease (RNase) activity of SLFN12. The activated SLFN12 then specifically cleaves tRNA-Leu-TAA. The depletion of this specific tRNA leads to ribosomal pausing at its corresponding codon, resulting in a global inhibition of protein synthesis and ultimately triggering apoptosis in the cancer cell. A downstream effect observed in treated models is the downregulation of the anti-apoptotic protein MCL-1.

Clinical Investigation: The NCT04809805 Trial

A first-in-human, open-label, Phase I dose-escalation study (NCT04809805) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound.

Study Design and Patient Population

The trial enrolled adult patients with metastatic melanoma and other advanced solid tumors, including glioblastoma, sarcoma, and ovarian cancer, who had progressed on standard therapies. A key inclusion criterion was the confirmed co-expression of PDE3A and SLFN12 in archival tumor tissue. The study consisted of a dose-escalation part (Part A) and a dose-expansion part (Part B). Patients received this compound orally in 28-day cycles.

Table 3: Key Eligibility Criteria for NCT04809805

| Inclusion Criteria | Exclusion Criteria |

| Age ≥ 18 years | Known malabsorption conditions |

| Histologically confirmed advanced solid tumors (melanoma, glioblastoma/anaplastic astrocytoma, sarcoma, ovarian/fallopian tube/primary peritoneal cancer) | Active HIV, HBV, or HCV infection |

| Positive SLFN12/PDE3A expression in archival tumor tissue | Known hypersensitivity to PDE3 inhibitors |

| ECOG performance status ≤ 2 | Clinically relevant cardiovascular diseases or ECG findings |

| Life expectancy ≥ 12 weeks | History of hemorrhage, bleeding disorders, or platelet function abnormalities |

| Documented disease progression on standard therapies | Arterial or venous thromboembolic events within 6 months |

| At least one measurable lesion | History of gastrointestinal ulcerations or perforation |

| Adequate organ and marrow function |

Clinical Findings and Trial Termination

The study was terminated prematurely after enrolling only five biomarker-positive patients. The primary reason for termination was the occurrence of severe, on-target thrombocytopenia (Grade 3-4) in three of the five treated patients. This adverse event was attributed to the high expression of PDE3A in platelets and the inhibitory effect of this compound on megakaryocyte maturation.

The starting dose was 5 mg once daily, and an alternative schedule with a loading dose was also explored. However, even with dose adjustments, the thrombocytopenia could not be ameliorated, preventing the identification of a safe and effective therapeutic window. No objective tumor responses were observed in the treated patients.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Gently mix the contents of the wells to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for a typical MTT cell viability assay.

Orthotopic Glioblastoma Xenograft Model

This protocol provides a general framework for establishing and evaluating the efficacy of this compound in an orthotopic glioblastoma model.

-

Cell Preparation: Culture human glioblastoma cells (e.g., GB1) that co-express PDE3A and SLFN12. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 105 cells in 2-5 µL.

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.

-

Stereotactic Intracranial Injection:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a midline scalp incision to expose the skull.

-

Drill a small burr hole at the desired coordinates in the cerebral cortex.

-

Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Withdraw the needle slowly and suture the incision.

-

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Treatment Initiation: Once tumors are established (e.g., reach a certain bioluminescent signal or volume), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally (p.o.) twice daily (BID).

-

Efficacy Evaluation: Monitor tumor growth and the health of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.

-

Histopathological Analysis: At the end of the study, harvest the brains for histological analysis to confirm tumor formation and assess treatment effects.

Discussion and Future Directions

This compound represents a pioneering effort in the development of molecular glue therapeutics. Its potent preclinical activity in biomarker-selected models underscores the potential of this novel therapeutic modality. However, the on-target toxicity observed in the Phase I trial highlights a significant challenge. The high expression of PDE3A in platelets, leading to thrombocytopenia upon systemic administration of a PDE3A-binding agent, creates a narrow or non-existent therapeutic window.

Future research in this area should focus on several key aspects:

-

Improving the Therapeutic Index: Strategies to enhance the tumor-specific delivery of SLFN12-PDE3A complex inducers could mitigate systemic toxicities. This might involve the development of antibody-drug conjugates or nanoparticle-based delivery systems.

-

Exploring Alternative SLFN12 Activators: Investigating mechanisms to activate SLFN12's RNase activity that are independent of PDE3A binding could circumvent the platelet-related toxicity.

-

Biomarker Refinement: Further characterization of the expression levels of PDE3A and SLFN12 in various tumor types and normal tissues is crucial for identifying patient populations most likely to benefit and least likely to experience severe side effects.

-

Combination Therapies: Exploring the potential of combining lower, non-toxic doses of this compound with other anticancer agents could be a viable strategy.

References

BAY 2666605: A Technical Overview of its Novel Anti-Tumor Mechanism and Impact on Cell Cycle Progression

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 2666605 is a first-in-class, orally bioavailable small molecule known as a "velcrin" or "molecular glue." It represents a novel therapeutic strategy in oncology, moving beyond traditional enzyme inhibition. Instead of blocking a single enzymatic function, this compound induces a new protein-protein interaction, leading to a gain-of-function cytotoxicity specific to cancer cells co-expressing its two target proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3][4] Its mechanism of action culminates in the inhibition of protein synthesis and the induction of apoptosis.[5] While its primary effect is cytotoxic, downstream consequences include a suppression of cell cycle progression. This document provides an in-depth technical guide on the core mechanism of this compound, its effects on the cell cycle in solid tumors, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: Inducing a Gain-of-Function Cytotoxicity

The anti-tumor activity of this compound is not dependent on the inhibition of PDE3A's phosphodiesterase activity. Instead, it acts as a molecular adhesive, inducing the formation of a stable ternary complex between PDE3A and SLFN12. This induced proximity is the critical initiating event.

The formation of the PDE3A-SLFN12 complex stimulates the latent endoribonuclease (RNase) activity of SLFN12. The activated SLFN12 enzyme then selectively targets and cleaves a specific transfer RNA, tRNA-Leu-TAA. The depletion of this tRNA leads to the stalling of ribosomes at corresponding Leu-TTA codons during mRNA translation. This ribosomal pausing results in a global inhibition of protein synthesis, which triggers cellular stress pathways, ultimately leading to cancer cell death through apoptosis. This unique gain-of-function mechanism is only active in tumor cells that co-express both PDE3A and SLFN12, a biomarker profile observed in several solid tumors, including melanoma, glioblastoma, sarcoma, and ovarian cancer.

Effect on Cell Cycle Progression in Solid Tumors

The primary cytotoxic mechanism of this compound, which halts protein synthesis, has a direct downstream impact on the cell's ability to progress through the cell cycle. Cells unable to synthesize essential proteins for checkpoints and phase transitions will inevitably arrest. Research on velcrin-treated glioblastoma cells has provided quantitative insight into this phenomenon.

Treatment of sensitive glioblastoma cells (GB1) with 100 nM this compound resulted in a modest but statistically significant shift in cell cycle phase distribution after 48 hours. Specifically, a reduction in the G0/G1 and S phases was observed, accompanied by an increase in the G2/M phase population. This suggests that the cellular stress induced by this compound may trigger a G2/M checkpoint arrest prior to the onset of apoptosis. This effect was dependent on the presence of PDE3A, as no significant changes were seen in PDE3A knockout cells.

Quantitative Data on Cell Cycle Distribution

The following table summarizes the observed effects on cell cycle phases in glioblastoma cells following treatment with this compound.

| Cell Line | Treatment (48h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Data Source |

| GB1 (PDE3A+/SLFN12+) | DMSO (Control) | ~55% | ~25% | ~20% | |

| GB1 (PDE3A+/SLFN12+) | 100 nM this compound | ↓ (Mild Reduction) | ↓ (Mild Reduction) | ↑ (Increase) | |

| GB1 PDE3A KO | 100 nM this compound | No Significant Change | No Significant Change | No Significant Change |

Note: The precise percentage shifts were presented graphically in the source material; this table represents the described directional changes.

Key Experimental Protocols

Characterizing the unique mechanism of this compound requires specific assays to confirm target engagement, downstream effects, and cellular consequences.

Protocol: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis (programmed cell death) following treatment with this compound.

1. Cell Culture and Treatment:

-

Seed target cells (e.g., glioblastoma GB1 line) at a density of 250,000 cells/well in 6-well plates.

-

Culture overnight to allow for adherence.

-

Treat cells with the desired concentration of this compound (e.g., 100 nM) or a vehicle control (DMSO).

-

Incubate for the specified duration (e.g., 48 hours).

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells and pellet by centrifugation.

-

Wash the cell pellet with cold Phosphate-Buffered Saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer (e.g., Beckman CytoFLEX).

-

Collect a minimum of 20,000 events per sample.

-

Analyze the data using appropriate software (e.g., FlowJo).

-

Gating Strategy:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol: Cell Viability Assay

This assay measures the overall cytotoxic effect of the compound.

1. Cell Plating: Plate cancer cells in 96-well plates at a predetermined density. 2. Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. 3. Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or resazurin) and measure luminescence or fluorescence according to the manufacturer's instructions. 4. Data Analysis: Normalize the results to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.

Protocol: Co-Immunoprecipitation (Co-IP)

This protocol confirms the drug-induced interaction between PDE3A and SLFN12.

1. Cell Treatment and Lysis: Treat cells expressing PDE3A and SLFN12 with this compound or DMSO for a specified time (e.g., 24 hours). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors. 2. Immunoprecipitation: Incubate the cell lysate with an antibody against one of the target proteins (e.g., anti-PDE3A) or a control IgG antibody, coupled to magnetic or agarose beads. 3. Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound protein complexes from the beads. 4. Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both PDE3A and SLFN12 to confirm their co-precipitation.

Conclusion

This compound represents a paradigm shift in targeted cancer therapy, utilizing a molecular glue mechanism to induce a novel cytotoxic function. Its activity is contingent on the co-expression of PDE3A and SLFN12, defining a clear biomarker-driven patient population. The primary anti-tumor effect stems from the activation of SLFN12's RNase activity, leading to a shutdown of protein synthesis and induction of apoptosis. The observed G2/M arrest is a secondary consequence of this profound cellular insult. While clinical development was halted due to on-target toxicity (thrombocytopenia), the novel mechanism of action pioneered by this compound provides a valuable blueprint for the future development of molecular glues in oncology.

References

- 1. SLFN12 Expression Significantly Effects the Response to Chemotherapy Drugs in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Human Dose-Escalation Study of the First-in-Class PDE3A–SLFN12 Complex Inducer this compound in Patients with Advanced Solid Tumors Coexpressing SLFN12 and PDE3A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Velcrin-induced selective cleavage of tRNALeu(TAA) by SLFN12 causes cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY 2666605: A Novel Molecular Glue with Therapeutic Potential in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, with a critical need for innovative therapeutic strategies. BAY 2666605, a novel, potent, and selective molecular glue, has emerged as a promising agent in preclinical studies for GBM. This small molecule functions by inducing the formation of a ternary complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), leading to a cytotoxic cascade in cancer cells co-expressing both proteins.[1][2] Notably, this compound exhibits excellent brain penetration, a crucial attribute for targeting intracranial tumors.[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound in the context of glioblastoma.

Mechanism of Action: The Velcrin Concept

This compound belongs to a class of small molecules termed "velcrins," which act as molecular glues to induce proximity between two proteins that do not normally interact.[1] In the case of this compound, the key players are PDE3A and SLFN12.

The binding of this compound to PDE3A creates a novel surface that recruits SLFN12, forming a stable PDE3A-BAY 2666605-SLFN12 ternary complex. This proximity-induced interaction allosterically activates the latent ribonuclease (RNase) activity of SLFN12.[1] The activated SLFN12 then specifically cleaves tRNA-Leu-TAA, leading to a cascade of downstream events including the stalling of ribosomes, inhibition of global protein synthesis, and ultimately, induction of apoptosis in the cancer cell. This unique gain-of-function mechanism is independent of the canonical enzymatic activity of PDE3A. The cytotoxic effect of this compound is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, making these two proteins predictive biomarkers for sensitivity to the drug.

Preclinical Efficacy in Glioblastoma

In Vitro Studies

Preclinical evaluations have demonstrated the potent cytotoxic activity of this compound in glioblastoma cell lines that exhibit high co-expression of PDE3A and SLFN12.

Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines

| Cell Line | IC50 (nM) | EC50 (nM) | Biomarker Status (PDE3A/SLFN12) | Reference |

| GB1 | - | 8 | High/High | |

| DK-MG | - | 22 | High/High | |

| Most Sensitive Lines | 1 | - | High/High |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Studies

The therapeutic potential of this compound has been further substantiated in in vivo models of glioblastoma, highlighting its ability to cross the blood-brain barrier and exert anti-tumor effects.

A key challenge in treating glioblastoma is the restrictive nature of the blood-brain barrier. Studies in mice have shown that this compound is CNS-penetrant, achieving concentrations in the brain sufficient to induce a biological effect. Following a single oral dose of 10 mg/kg in mice, unbound this compound concentrations of up to 18 nM were detected in both plasma and brain, with these levels sustained for up to 6 hours.

In orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, this compound has demonstrated significant anti-tumor activity. Treatment with this compound led to tumor regression and prolonged survival in these models. In some instances, complete tumor regression was observed.

Table 2: In Vivo Efficacy of this compound in Glioblastoma Models

| Model Type | Cell Line/PDX | Dosing Regimen | Key Findings | Reference |

| Orthotopic Xenograft | GB1 | 10 mg/kg, p.o., BID | Tumor regression, prolonged survival | |

| Orthotopic Xenograft | Biomarker-positive GBM models | Not specified | Significant impact on survival | |

| Subcutaneous PDX | Biomarker-positive GBM models | Not specified | Tumor regression |

p.o.: per os (by mouth); BID: bis in die (twice a day); PDX: Patient-Derived Xenograft.

Experimental Protocols

Cell Viability Assay

To determine the cytotoxic effects of this compound on glioblastoma cell lines, a standard three-day viability assay is employed.

-

Cell Seeding: Glioblastoma cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the DMSO-treated controls. IC50 values are calculated using non-linear regression analysis.

Orthotopic Glioblastoma Xenograft Model

This protocol outlines the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.

-

Cell Preparation: Human glioblastoma cells (e.g., GB1) are harvested, washed, and resuspended in a sterile, serum-free medium or saline.

-

Animal Anesthesia: Immunocompromised mice (e.g., nude mice) are anesthetized using an appropriate anesthetic agent.

-

Stereotactic Intracranial Injection: The anesthetized mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at predetermined coordinates corresponding to the desired brain region (e.g., the striatum). A specific number of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) are slowly injected into the brain parenchyma using a Hamilton syringe.

-

Post-operative Care: The incision is closed, and the animal is monitored during recovery. Analgesics are administered as needed.

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively, for instance, through bioluminescence imaging if the cells are luciferase-tagged, or by observing clinical signs.

-

Drug Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at the desired dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume and animal survival are monitored throughout the study. At the end of the study, brains can be harvested for histological and immunohistochemical analysis.

Clinical Development and Future Perspectives

A first-in-human, Phase I clinical trial (NCT04809805) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, including glioblastoma, that co-express SLFN12 and PDE3A. The study employed a dose-escalation design with this compound administered orally.

However, the trial was terminated due to the occurrence of severe, on-target thrombocytopenia in treated patients. This adverse event was attributed to the high expression of PDE3A in platelets and an inhibitory effect of this compound on megakaryocyte maturation. Despite the promising preclinical anti-tumor activity, the narrow therapeutic window precluded further dose escalation.

The experience with this compound underscores both the potential of the velcrin platform and the challenges of translating preclinical findings to the clinic. Future efforts may focus on developing second-generation PDE3A-SLFN12 molecular glues with an improved safety profile or exploring alternative strategies to activate SLFN12's RNase activity in a cancer-cell-specific manner.

Conclusion

This compound represents a pioneering effort in the development of molecular glues for cancer therapy. Its novel mechanism of action, potent preclinical efficacy, and ability to penetrate the blood-brain barrier established a strong rationale for its investigation in glioblastoma. While the clinical development of this compound was halted due to on-target toxicity, the insights gained from this program are invaluable for the future design of targeted therapies for glioblastoma and other challenging cancers. The principle of inducing protein-protein interactions to elicit a therapeutic effect remains a compelling and actively pursued strategy in oncology drug discovery.

References

An In-depth Technical Guide on the Preclinical Activity of BAY 2666605 in Ovarian Cancer and Sarcoma Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 2666605 is a first-in-class, orally bioavailable small molecule that induces the formation of a protein-protein complex between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). This novel mechanism of action, independent of PDE3A enzymatic inhibition, leads to cancer cell death in tumors co-expressing both proteins. Preclinical evidence has demonstrated the anti-tumor activity of this compound in various solid tumor models, including ovarian cancer and sarcoma. This technical guide provides a comprehensive overview of the available preclinical data, detailing the compound's mechanism of action, in vitro and in vivo activity, and the methodologies employed in these studies. The information is intended to support further research and development of this targeted therapy.

Introduction to this compound

This compound, also known as a "velcrin," acts as a molecular glue, inducing a neomorphic protein-protein interaction.[1][2] This interaction between PDE3A and SLFN12 stimulates the latent RNase activity of SLFN12, resulting in the cleavage of tRNA-Leu-TAA.[1][3] The depletion of this specific tRNA leads to ribosomal stalling, inhibition of protein synthesis, and ultimately, apoptosis in cancer cells with elevated levels of both PDE3A and SLFN12.[1] This unique gain-of-function mechanism offers a novel therapeutic strategy for cancers dependent on these biomarkers.

Signaling Pathway and Mechanism of Action

The cytotoxic activity of this compound is contingent on the co-expression of both PDE3A and SLFN12. The binding of this compound to PDE3A induces a conformational change that facilitates the recruitment of SLFN12 into a stable ternary complex. This proximity activates the dormant RNase function of SLFN12, initiating a cascade of events culminating in programmed cell death.

In Vitro Activity

This compound has demonstrated potent cytotoxic activity in cancer cell lines expressing high levels of both PDE3A and SLFN12. While specific data for a comprehensive panel of ovarian and sarcoma cell lines is not publicly available, the compound has shown nanomolar potency in sensitive cell lines from other cancer types.

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

| Parameter | Value | Cell Line Context | Reference |

| IC50 | 1 nM | Most sensitive cell lines | |

| EC50 (Complex Induction) | 7 nM | Not specified |

In Vivo Activity in Ovarian Cancer and Sarcoma Patient-Derived Xenograft (PDX) Models

Preclinical studies have shown that this compound inhibits tumor growth in patient-derived xenograft (PDX) models of both ovarian cancer and sarcoma. However, specific quantitative data on the degree of tumor growth inhibition, survival benefit, or the specific PDX models used have not been detailed in publicly accessible literature. The activity is noted to be present in biomarker-positive (PDE3A and SLFN12 co-expressing) models. For melanoma PDX models, a dosing of 10mg/kg administered orally twice daily resulted in tumor regression. It is plausible that a similar dosing strategy was employed for the ovarian and sarcoma PDX studies.

Table 2: Summary of In Vivo Studies with this compound

| Cancer Type | Model Type | Dosing Regimen | Outcome | Reference |

| Ovarian Cancer | PDX | Not specified | Tumor growth inhibition | |

| Sarcoma | PDX | Not specified | Tumor growth inhibition |

Experimental Protocols

Detailed experimental protocols for the in vivo studies of this compound in ovarian and sarcoma PDX models are not available in the public domain. However, based on standard practices for such studies, a representative protocol can be outlined.

Representative In Vivo PDX Efficacy Study Protocol

-

Animal Models: Immunocompromised mice (e.g., NOD-scid GAMMA (NSG)) are used as hosts for the patient-derived tumor tissue.

-

PDX Establishment: Fresh tumor tissue from ovarian cancer or sarcoma patients is surgically implanted subcutaneously or orthotopically into the host mice. The tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

-

Treatment Groups: Once tumors reach the desired size, mice are randomized into treatment and control groups.

-

Vehicle control group.

-

This compound treatment group(s) at specified dose levels (e.g., 10 mg/kg).

-

-

Drug Administration: this compound is administered orally, typically on a twice-daily (BID) schedule.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. Key endpoints include tumor growth inhibition (TGI) and survival.

Biomarker Strategy

The clinical development of this compound has been guided by a biomarker-driven approach. The co-expression of PDE3A and SLFN12 in tumor tissue is the primary predictive biomarker for sensitivity to the drug. Nonclinical data has shown detectable co-expression of these biomarkers in a significant percentage of ovarian cancer (84%) and sarcoma (78%) samples.

Clinical Development and Future Directions

A first-in-human Phase I clinical trial (NCT04809805) was initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors co-expressing PDE3A and SLFN12, including ovarian cancer and sarcoma. However, the trial was terminated due to the occurrence of on-target thrombocytopenia, which precluded reaching a therapeutic window. This adverse event was attributed to the high expression of PDE3A in platelets.

Future research will likely focus on developing next-generation SLFN12 activators with a wider therapeutic index, potentially through strategies that are independent of PDE3A or have greater tumor selectivity.

Conclusion

This compound represents a novel class of anti-cancer agents with a unique mechanism of action that has shown preclinical promise in ovarian cancer and sarcoma models. While the clinical development of this specific molecule has been halted, the proof-of-concept for targeting the PDE3A-SLFN12 complex remains a compelling avenue for future drug discovery efforts in oncology. The insights gained from the preclinical and clinical studies of this compound will be invaluable for the development of safer and more effective second-generation compounds.

References

Unraveling the Gain-of-Function Mechanism of BAY 2666605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BAY 2666605 is a first-in-class, orally bioavailable small molecule that operates through a novel gain-of-function mechanism, inducing the formation of a neomorphic protein complex to exert its potent anti-cancer effects. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the signaling pathways, experimental validation, and key quantitative data.

Core Mechanism: A Molecular Glue Approach to Cancer Therapy

This compound, also known as a "velcrin" or "molecular glue," selectively induces the formation of a ternary complex between two proteins: phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12).[1][2][3] This induced proximity is the cornerstone of its gain-of-function mechanism.

The formation of the PDE3A-SLFN12 complex allosterically activates the latent RNase activity of SLFN12.[4][5] This activation is independent of the canonical enzymatic activity of PDE3A. The activated SLFN12 then targets and cleaves a specific transfer RNA, tRNA-Leu-TAA. The depletion of this tRNA leads to ribosomal stalling during protein synthesis, ultimately triggering a cascade of events that culminates in cancer cell apoptosis. This unique mechanism of action is contingent on the co-expression of both PDE3A and SLFN12 in cancer cells, providing a potential therapeutic window.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for this compound characterization.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| PDE3A-SLFN12 Complex Induction (EC50) | 7 nM | In vitro | |

| Cytotoxicity (IC50) | 1 nM | Most sensitive cancer cell lines | |

| PDE3A Inhibition (IC50) | 87 nM | Biochemical Assay | |

| PDE3B Inhibition (IC50) | 50 nM | Biochemical Assay | |

| In Vivo Efficacy | Tumor regression | Melanoma PDX models (10mg/kg, p.o., BID) |

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard techniques and information inferred from published abstracts and are expected to be further detailed in the supplementary materials of the primary research articles.

PDE3A-SLFN12 Complex Formation Assay (Co-Immunoprecipitation)

-

Objective: To qualitatively and quantitatively assess the this compound-induced interaction between PDE3A and SLFN12.

-

Methodology:

-

Cell Culture and Treatment: Co-express FLAG-tagged PDE3A and HA-tagged SLFN12 in a suitable human cell line (e.g., HEK293T). Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4-6 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate PDE3A and its interacting partners.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies to detect PDE3A and SLFN12, respectively. The presence of an SLFN12 band in the FLAG-IP lane from this compound-treated cells confirms complex formation.

-

SLFN12 RNase Activity Assay

-

Objective: To measure the RNase activity of SLFN12 upon induction by this compound.

-

Methodology:

-

Substrate Preparation: Synthesize a fluorescently labeled RNA oligonucleotide containing the tRNA-Leu-TAA sequence. The oligonucleotide should have a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorescence.

-

Reaction Mixture: Prepare a reaction buffer containing purified recombinant PDE3A and SLFN12 proteins.

-

Assay Initiation: Add this compound or DMSO to the reaction mixture, followed by the addition of the fluorescently labeled RNA substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the RNA substrate by activated SLFN12 separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.

-

Data Analysis: Calculate the rate of RNA cleavage from the slope of the fluorescence intensity versus time plot.

-

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cell lines with known PDE3A and SLFN12 expression levels. Treat the cells with a dose-response range of this compound for a specified period (e.g., 72 hours).

-

Cell Viability Assay (e.g., CellTiter-Glo®): Measure the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Harvest the treated cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

-

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Models: Utilize immunodeficient mice (e.g., NOD-SCID) for the engraftment of human cancer cell lines or patient-derived tumor fragments (PDX) that co-express PDE3A and SLFN12.

-